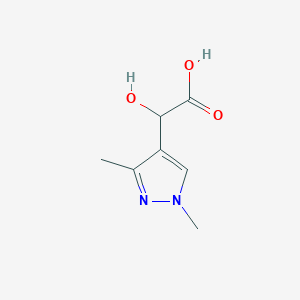

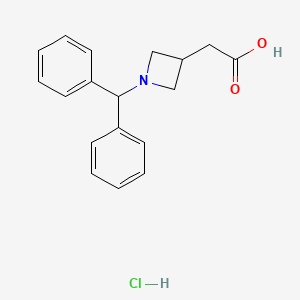

![molecular formula C20H16FN3O4 B2794433 methyl 2-(8-fluoro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carbonyl)benzoate CAS No. 2034267-88-2](/img/structure/B2794433.png)

methyl 2-(8-fluoro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carbonyl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of dipyrido[1,2-a:4’,3’-d]pyrimidine, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in drug research and development due to their interesting pharmaceutical and biological activities .

Synthesis Analysis

The synthesis of similar heterocyclic compounds often involves cyclization processes or domino reactions . For example, the synthesis of 4-hydroxy-2-quinolones, which are structurally similar to your compound, can be achieved by the reaction of anilines using malonic acid equivalents .Molecular Structure Analysis

The molecular structure of such compounds can display different tautomeric forms . X-ray structure analyses can be used to determine the most common form .Chemical Reactions Analysis

The chemical reactions of similar compounds often involve the formation of fused ring systems . These reactions can be used to synthesize related four-membered to seven-membered heterocycles .Aplicaciones Científicas De Investigación

Chemical Modification for Biological Activity Optimization

The modification of pyridine moiety, such as displacing a methyl group in the position of a pyrido[1,2-a]pyrimidine nucleus, is explored to optimize biological properties. This method aims to enhance analgesic properties, with research targeting the synthesis of compounds through specific reactions to achieve increased biological activity, particularly for derivatives with specific substitutions. Such chemical modifications are instrumental in developing potential new analgesics with improved efficacy (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

Heterocyclic System Synthesis

Methyl 2-benzoylamino derivatives are used in the synthesis of heterocyclic systems, proving the versatility of such compounds in generating a variety of heterocyclic structures. This synthesis involves the preparation of fused pyrimidinones from heterocyclic α-amino compounds, leading to derivatives with potential applications in medicinal chemistry and drug development (Stanovnik et al., 1990).

Antiviral Activity

Pyrimidine nucleosides, like the beta-d-2'-deoxy-2'-fluoro-2'-C-methylcytidine, designed as inhibitors for viral RNA polymerases, showcase the therapeutic potential of pyrimidine derivatives in treating viral infections. These compounds demonstrate potent and selective inhibition of viral replication, highlighting the importance of such chemical structures in antiviral drug development (Clark et al., 2005).

Urease Inhibition

The synthesis and characterization of substituted pyrido[1,2-a]pyrimidine derivatives reveal their potential as urease inhibitors. This activity is crucial for developing treatments for diseases caused by urease-producing pathogens, indicating the broad therapeutic applications of these compounds in addressing bacterial infections (Rauf et al., 2010).

Mecanismo De Acción

The mechanism of action of such compounds can vary widely depending on their specific structure and functional groups. They can exhibit a range of biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer activities .

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 2-(13-fluoro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carbonyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FN3O4/c1-28-20(27)14-5-3-2-4-13(14)18(25)23-9-8-16-15(11-23)19(26)24-10-12(21)6-7-17(24)22-16/h2-7,10H,8-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYILVKHHZXAOJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

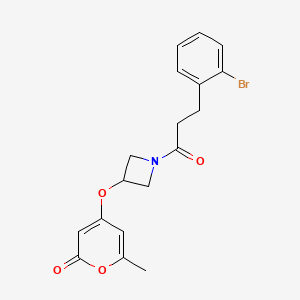

![4-({1-[(3,4-Dimethoxyphenyl)methyl]azetidin-3-yl}oxy)-2-(trifluoromethyl)pyridine](/img/structure/B2794357.png)

![2-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B2794359.png)

![N-[2-(furan-2-yl)ethyl]-N'-(3-methoxyphenyl)oxamide](/img/structure/B2794361.png)

![N-(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)acetamide](/img/structure/B2794362.png)

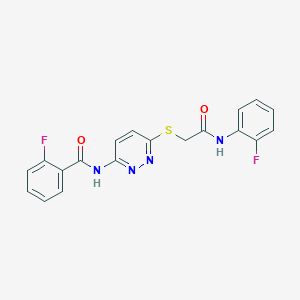

![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2794363.png)

![N-(4-chlorobenzyl)-2-[(6-pyridin-4-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2794368.png)

![Ethyl 2-({[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-(methylsulfanyl)butanoate](/img/structure/B2794369.png)

![2-(3-fluorobenzyl)-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2794371.png)

![Tert-butyl N-[(1R,2R,4S)-4-(aminomethyl)-2-hydroxycyclopentyl]carbamate](/img/structure/B2794372.png)